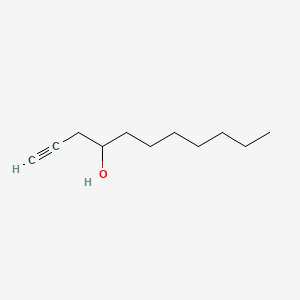

1-Undecyn-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22127-86-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-1-yn-4-ol |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h2,11-12H,3,5-10H2,1H3 |

InChI Key |

IBEKWLNDNQDLQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC#C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Undecynols

Stereoselective and Enantioselective Synthesis of Undecynols

The creation of specific stereoisomers of undecynols, particularly chiral alkynols like 1-undecyn-3-ol (B3191335), is a significant challenge in organic synthesis. Stereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric Approaches to 1-Undecyn-3-ol and Related Chiral Alkynols

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. In the context of undecynols, this is often achieved by starting with or creating a chiral center at the carbon bearing the hydroxyl group.

An enantioselective approach to (-)-isoavenaciolide, a natural product, commences with 1-undecyn-3-ol as a key chiral building block. Current time information in Bangalore, IN.wikipedia.org This highlights the importance of accessing enantiomerically pure undecynols. Similarly, the total synthesis of (3E,5Z)-3,5-tetradecadienoic acid, also known as megatomoic acid, utilizes 1-undecyn-3-ol as a starting material, demonstrating its utility in the stereoselective preparation of complex molecules. organic-chemistry.org

The synthesis of optically active (R)-1-trimethylsilyl-1-undecyn-3-ol has been reported with an enantiomeric excess (e.e.) of 80%. This was achieved through the enantioface-differentiating addition of lithium trimethylsilylacetylide to an aliphatic aldehyde, a reaction guided by a chiral ligand.

Application of Chiral Catalysis and Auxiliaries

To induce stereoselectivity, chiral catalysts or chiral auxiliaries are often employed. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. rsc.orgontosight.ai

In the synthesis of optically active alkynols, a variety of chiral auxiliaries and ligands have been explored. For instance, 2-(anilinomethyl)pyrrolidine has been used as a chiral auxiliary in the asymmetric synthesis of (R)-1-trimethylsilyl-1-undecyn-3-ol. In another example, the chiral ligand (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine was used to direct the addition of lithium trimethylsilylacetylide to an aliphatic aldehyde, yielding the corresponding optically active acetylenic alcohol with an 80% e.e.

The choice of chiral catalyst or auxiliary is critical in determining the efficiency and enantioselectivity of the reaction.

Functional Group Transformations for Alkynol Generation

The synthesis of undecynols can also be achieved by modifying existing molecules through functional group transformations. This can involve the conversion of one functional group to another or the derivatization of a functional group.

Conversion from Alkenols (e.g., 10-Undecen-1-ol (B85765) to 10-Undecyn-1-ol)

A common strategy for the synthesis of terminal alkynols is the conversion of the corresponding terminal alkenol. For example, 10-undecyn-1-ol (B139984) can be synthesized from the more readily available 10-undecen-1-ol. wikipedia.org This transformation is typically achieved through a two-step process:

Bromination: The double bond of 10-undecen-1-ol is first brominated to form the corresponding dibromoalkane.

Dehydrobromination: The resulting dibromide is then treated with a strong base, such as sodium amide in liquid ammonia, to eliminate two equivalents of hydrogen bromide, thereby forming the alkyne.

This method provides a reliable route to terminal alkynols from their alkene precursors, with reported yields for the conversion of 10-undecen-1-ol to 10-undecyn-1-ol being around 60%. wikipedia.org

| Starting Material | Reagents | Product | Yield | Reference |

| 10-Undecen-1-ol | 1. Br22. NaNH2, NH3 (l) | 10-Undecyn-1-ol | 60% | wikipedia.org |

Terminal Alkyne Derivatization (e.g., Iodination)

Terminal alkynes are versatile functional groups that can be further derivatized. A common derivatization is iodination to produce 1-iodoalkynes, which are valuable synthetic intermediates. Several methods exist for the iodination of terminal alkynes, often utilizing N-iodosuccinimide (NIS) as the iodine source in the presence of a catalyst.

These methods are generally efficient and tolerate a variety of functional groups.

| Reagents | Catalyst/Promoter | Product | Key Features | References |

| N-Iodosuccinimide (NIS) | Acetic Acid | 1-Iodoalkyne | Metal-free, highly chemoselective. | organic-chemistry.orgorganic-chemistry.org |

| N-Iodosuccinimide (NIS) | K2CO3 or DMAP | 1-Iodoalkyne | Inexpensive, mild bases as catalysts. | mdpi.com |

| N-Iodosuccinimide (NIS) | γ-Al2O3 | 1-Iodoalkyne | Inexpensive catalyst, good functional group tolerance. | rsc.org |

| (diacetoxyiodo)benzene, KI | Copper(I) iodide | 1-Iodoalkyne | Mild conditions. | organic-chemistry.org |

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of undecynols often relies on carbon-carbon bond formation reactions. A key strategy involves the use of acetylide anions as nucleophiles.

Terminal alkynes are weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This acetylide can then act as a potent carbon-centered nucleophile, reacting with various electrophiles to form a new carbon-carbon bond.

A particularly useful reaction for the synthesis of alkynols like 1-undecyn-4-ol is the reaction of an acetylide with an epoxide. The nucleophilic acetylide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond, resulting in an alkynol after an acidic workup. chemistrysteps.commasterorganicchemistry.comlibretexts.orgpressbooks.pub

For the synthesis of this compound, this would involve the reaction of the acetylide of 1-butyne (B89482) with heptene (B3026448) oxide. The acetylide would attack the less substituted carbon of the epoxide in a regioselective manner.

Other carbon-carbon bond-forming reactions that are fundamental in organic synthesis and can be adapted for the construction of undecynol frameworks include the aldol (B89426) reaction, the Diels-Alder reaction, and the Wittig reaction. alevelchemistry.co.uk The formation of nitriles from halogenoalkanes followed by their conversion to other functional groups also provides a means to extend carbon chains. cognitoedu.orgyoutube.com

| Nucleophile | Electrophile | Product Type | Key Features | References |

| Acetylide Anion | Epoxide | Alkynol | Forms a new C-C bond and a hydroxyl group. | chemistrysteps.commasterorganicchemistry.comlibretexts.orgpressbooks.pub |

| Enolate | Aldehyde/Ketone | β-Hydroxy Ketone/Aldehyde | Aldol reaction, forms a C-C bond and a hydroxyl group. | alevelchemistry.co.uk |

| Grignard Reagent | Epoxide | Alcohol | Extends the carbon chain by at least two carbons. | chemistrysteps.commasterorganicchemistry.comlibretexts.orgpressbooks.pub |

| Cyanide Ion | Halogenoalkane | Nitrile | Extends the carbon chain by one carbon. | cognitoedu.orgyoutube.com |

Alkylation Reactions (e.g., of 1-Octyne (B150090) with Methyloxirane to Yield Alkynols)

Alkylation of terminal alkynes is a foundational carbon-carbon bond-forming reaction. This strategy involves the deprotonation of a terminal alkyne using a strong base to form a potent nucleophile, the acetylide anion. ucalgary.ca This anion can then react with various electrophiles, including epoxides, in a nucleophilic substitution reaction. libretexts.org

A direct synthesis of this compound can be achieved through the alkylation of 1-octyne with methyloxirane (propylene oxide). The process begins with the formation of the 1-octynyl anion by treating 1-octyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi). ucalgary.ca The resulting acetylide then attacks the less sterically hindered carbon of the methyloxirane ring. This regioselective ring-opening is followed by an acidic workup to protonate the resulting alkoxide, yielding the target secondary alcohol, this compound.

The reaction proceeds as follows:

Deprotonation: The terminal alkyne (1-octyne) is deprotonated by a strong base to form the nucleophilic acetylide.

Nucleophilic Attack: The acetylide anion attacks the terminal carbon of the methyloxirane ring.

Protonation: An acidic workup protonates the intermediate alkoxide to give the final product.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 1-Octyne | Methyloxirane | 1. n-BuLi or NaNH₂2. H₃O⁺ (workup) | This compound |

This method is highly efficient for creating secondary propargyl-type alcohols with precise control over the position of the hydroxyl group.

Coupling Reactions Involving Alkynyl Anions (e.g., Dianion of 4-Pentyn-1-ol)

More complex alkynols can be constructed using starting materials that contain multiple reactive sites. 4-Pentyn-1-ol (B147250) is a versatile building block that possesses both a terminal alkyne and a primary alcohol. beilstein-journals.org Both functional groups have acidic protons and can be deprotonated to form a dianion using two or more equivalents of a strong base like n-BuLi.

The resulting dianion has two nucleophilic centers: the acetylide and the alkoxide. The acetylide is generally a much stronger nucleophile for carbon-carbon bond formation than the alkoxide. This difference in reactivity allows for selective alkylation at the terminal alkyne position by treating the dianion with a suitable electrophile, such as a primary alkyl halide. rsc.org For instance, reacting the dianion of 4-pentyn-1-ol with a C6 alkyl halide (e.g., 1-bromohexane) would selectively form a new carbon-carbon bond, leading to a C11 alkynol after workup.

Reaction Scheme:

Starting Material: 4-Pentyn-1-ol

Reagents:

2 eq. n-BuLi (to form dianion)

1-Bromohexane (C₆H₁₃Br)

H₃O⁺ (workup)

Product: Undec-4-yn-1-ol

This strategy demonstrates how difunctional reagents can be used to build longer carbon chains in a controlled manner.

Palladium-Catalyzed Heck Reactions in Alkynol-Derived Systems

The Palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. researchgate.netnih.gov This reaction can be adapted for the synthesis of complex alkynols by using substrates containing both alkyne and alkene functionalities, or by coupling a halo-alkene with an alkynol. A notable application is the intramolecular Heck reaction to form cyclic structures. nih.gov

In the context of alkynol synthesis, a key strategy involves the coupling of an aryl or vinyl halide with an allylic alcohol. cdnsciencepub.comacs.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene (the allylic alcohol) into the palladium-carbon bond. A subsequent β-hydride elimination leads to the product. Depending on the reaction conditions, particularly the base and solvent, the reaction can be directed to yield either an aromatic ketone or a conjugated alcohol. acs.org For example, the reaction of an iodo-alkyne with an allylic alcohol in the presence of a palladium catalyst can construct a larger framework that incorporates both functionalities.

| Catalyst System | Substrates | General Product Type | Key Features |

| Pd(OAc)₂, PPh₃, Base | Vinyl/Aryl Halide + Allylic Alcohol | Unsaturated Ketone or Alcohol | High functional group tolerance; selectivity controllable by base/solvent. acs.org |

| Pd/C | 2-Bromo-6-methoxynaphthalene + Ethylene | Vinylnaphthalene (Naproxen precursor) | Demonstrates industrial application with heterogeneous catalysts. cdnsciencepub.com |

Rhodium-Catalyzed 1,4-Addition Reactions with α,β-Unsaturated Ketones

Rhodium-catalyzed 1,4-conjugate addition is a highly effective method for forming carbon-carbon bonds with excellent chemo- and stereoselectivity. beilstein-journals.org This reaction involves the addition of an organometallic reagent to an α,β-unsaturated ketone, ester, or other Michael acceptor, often in the presence of a chiral ligand to induce enantioselectivity. organic-chemistry.orgorganic-chemistry.org

For alkynol synthesis, an alkynyl nucleophile can be added to an α,β-unsaturated ketone. The required alkynyl-rhodium species can be generated in situ from various precursors, such as alkynylboronic acids or alkynyltitanium reagents. nih.gov The catalytic cycle typically involves three steps: transmetalation (transfer of the alkynyl group to rhodium), insertion (addition of the C-Rh bond across the alkene), and hydrolysis or silylation to release the product and regenerate the catalyst. nih.gov

For example, the rhodium-catalyzed addition of an alkynylboronic acid to an enone like 1-octen-3-one (B146737) would produce a δ-alkynyl ketone. Subsequent reduction of the ketone functionality (e.g., with sodium borohydride, NaBH₄) yields the corresponding secondary alkynol.

| Catalyst | Ligand (Example) | Nucleophile | Substrate | Intermediate Product |

| [Rh(acac)(C₂H₄)₂] | (S)-BINAP | Aryl/Alkenylboronic Acids beilstein-journals.org | α,β-Unsaturated Ketone | β-substituted Ketone |

| [RhCl(C₂H₄)₂]₂ | (S)-binap | Aryltitanates nih.gov | α,β-Unsaturated Ketone | Silyl (B83357) Enol Ether |

This two-step sequence provides a versatile route to a wide range of chiral and achiral alkynols.

Ortho Ester Claisen Rearrangements in Alkynol Synthesis

The Johnson-Claisen rearrangement is a powerful thermal rearrangement reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. jk-sci.comwikipedia.org The reaction proceeds by heating the allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. libretexts.orgwikipedia.org

The mechanism involves an initial acid-catalyzed exchange between the allylic alcohol and the orthoester to form a mixed ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted jk-sci.comjk-sci.com-sigmatropic rearrangement, driven by the formation of a stable carbonyl group, to yield the γ,δ-unsaturated ester product. jk-sci.com

This rearrangement can be applied to the synthesis of complex alkynols by using an allylic alcohol that also contains a non-participating alkyne moiety. The alkyne group remains intact throughout the rearrangement, allowing for the elongation of the carbon chain while introducing an ester functionality that can be further modified (e.g., by reduction to an alcohol). The reaction is known for its high stereoselectivity, reliably transferring the stereochemistry of the allylic alcohol to the newly formed stereocenter in the product.

| Reaction | Substrates | Catalyst | Product | Key Feature |

| Johnson-Claisen Rearrangement | Allylic Alcohol, Trialkyl Orthoacetate | Propionic Acid | γ,δ-Unsaturated Ester | jk-sci.comjk-sci.com-Sigmatropic shift; High stereoselectivity. jk-sci.comlibretexts.org |

Chemical Transformations and Derivatization of Undecynol Scaffolds

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its reactive C-H bond and the ability of the triple bond to undergo addition reactions. These features are exploited in various synthetic strategies, including cycloadditions, carboxylations, and hydrogenations.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.comgenelink.com The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable 1,2,3-triazole ring. tcichemicals.comchemeurope.comwikipedia.org While the thermal reaction requires elevated temperatures and produces a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) proceeds under mild, often aqueous conditions and yields the 1,4-disubstituted triazole exclusively. genelink.comchemeurope.comwikipedia.org Ruthenium catalysts, in contrast, can be used to selectively produce the 1,5-regioisomer. acs.org

The terminal alkyne of an undecynol scaffold serves as a perfect handle for click chemistry applications. For instance, in materials science, undecynol derivatives are used to functionalize surfaces. A strategy for modifying tempo-oxidized nanocellulose (TONC) involves first grafting 10-undecyn-1-ol (B139984) onto the nanocellulose surface via esterification. The now alkyne-functionalized nanocellulose can undergo a subsequent click reaction with an azide-terminated polymer, such as azido-polycaprolactone (PCL-N3), to covalently attach the polymer chains. researchgate.net This modular approach highlights the utility of the alkyne group for robust and specific conjugation. researchgate.netnih.gov The inert nature of the alkyne and azide groups ensures that they react selectively with each other, a principle known as bio-orthogonality, which is crucial for applications in complex chemical environments. nih.govlumiprobe.com

Table 1: Overview of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Product Regioselectivity | Key Features |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | Requires high temperatures, limited application for sensitive substrates. wikipedia.orgacs.org |

| Copper-Catalyzed (CuAAC) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted triazole | Mild conditions, high yield, bio-orthogonal. genelink.comchemeurope.com |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium complex (e.g., Cp*RuCl(COD)) | 1,5-disubstituted triazole | Complementary to CuAAC, requires aprotic solvents. acs.org |

| Strain-Promoted (SPAAC) | None (Strained Cyclooctyne) | Mixture of regioisomers | Copper-free, useful for live-cell applications. wikipedia.org |

The terminal C-H bond of an alkyne can be functionalized through carboxylation, a reaction that incorporates carbon dioxide (CO₂) to form valuable propiolic acids. mdpi.comacs.orgresearchgate.net These products are important intermediates for pharmaceuticals, fine chemicals, and polymers. mdpi.com

A classic method involves the deprotonation of the alkyne with a strong base, such as n-butyllithium, followed by quenching with CO₂. This approach has been successfully applied to 10-undecyn-1-ol. The reaction proceeds by forming the dilithium (B8592608) salt of the alkynol, which then reacts with gaseous CO₂. Subsequent acidic workup yields 11-hydroxy-2-dodecynoic acid in high yield (95%). cdnsciencepub.com

More recent advancements have focused on developing catalytic systems that operate under milder conditions. Silver(I) and Copper(I) complexes, often in the presence of a cesium carbonate (Cs₂CO₃) base, have proven effective for the direct carboxylation of terminal alkynes with CO₂ at atmospheric or low pressure. mdpi.comacs.org Organocatalytic methods have also emerged as a metal-free alternative, utilizing N-heterocyclic carbene (NHC) precursors to facilitate the reaction at mild temperatures. organic-chemistry.org These catalytic methods represent a more atom-economical approach to synthesizing alkynyl carboxylic acids. rsc.org

Table 2: Example of Alkyne Carboxylation

| Reactant | Reagents | Product | Yield | Reference |

|---|

The triple bond of an undecynol can be selectively reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the alkyne can be converted to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

Partial hydrogenation to a cis-alkene is commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method has been used for the reduction of 11-tetrahydropyranyloxy-4-undecyn-1-ol, a protected form of an undecynol. The hydrogenation proceeds with high stereoselectivity, yielding the corresponding (Z)-alkenol after deprotection. ias.ac.inias.ac.in A similar transformation was used in the synthesis of pheromones, where an internal alkynol was reduced to the (Z)-alkenol using a Lindlar catalyst. koreascience.kr

Complete reduction of the alkyne to an alkane can be accomplished using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Derivatization at the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of 1-undecyn-4-ol is a key site for derivatization, allowing for the introduction of various functional groups through reactions like esterification and etherification.

The hydroxyl group of undecynols readily undergoes esterification with carboxylic acids or their derivatives. This reaction is fundamental in both synthetic chemistry and materials science. For example, 10-undecyn-1-ol can be esterified with fatty acids such as pentanoic acid and stearic acid, a reaction that can be catalyzed by various lipase (B570770) enzymes. lookchem.comchemicalbook.in

A significant application of this reaction is the surface modification of biomaterials. In one study, 10-undecyn-1-ol was grafted onto TEMPO-oxidized nanocellulose fibers (TOCNFs). researchgate.netsci-hub.se The esterification occurs between the hydroxyl group of the undecynol and the surface carboxyl groups of the TOCNFs. researchgate.net This "grafting onto" approach imparts new properties to the nanocellulose, such as providing an alkyne handle for subsequent click chemistry reactions, thereby enhancing its compatibility with hydrophobic polymer matrices. researchgate.netrsc.org

Table 3: Example of Esterification for Surface Modification

| Substrate | Reagent | Reaction | Application | Reference |

|---|

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, azides, and ethers, with a characteristic inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, transforming the hydroxyl group into a good leaving group. A suitable nucleophile then displaces this group via an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org To form an alkynyl ether from an alkynol like this compound, a phenolic compound would act as the nucleophile. This reaction has been demonstrated in the synthesis of various alkyl aryl ethers. 5z.com For instance, the Mitsunobu reaction has been used to couple various terminal alkynyl alcohols to 4-hydroxy benzaldehyde, forming the corresponding aryl alkynyl ethers, which are precursors to biologically active molecules. nih.gov This reaction provides a reliable method for forming C-O bonds under mild conditions, making it highly valuable for the synthesis of complex molecules containing an alkynyl ether moiety.

Table 4: General Scheme of Mitsunobu Etherification

| Alcohol | Nucleophile | Reagents | Product | Key Feature |

|---|

Protecting Group Strategies in Complex Syntheses

In the intricate field of organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular transformations, especially when dealing with polyfunctional molecules like this compound. numberanalytics.com This compound possesses two distinct reactive sites: a terminal alkyne and a secondary alcohol. A protecting group is a molecular moiety that is temporarily introduced to mask a specific functional group, preventing it from reacting under a given set of conditions while transformations are carried out elsewhere in the molecule. numberanalytics.com The success of a multi-step synthesis often hinges on the judicious selection, introduction, and subsequent removal of these groups. numberanalytics.com

For a scaffold such as this compound, a primary concern is the selective protection of either the alcohol or the alkyne. The hydroxyl group can be protected using a variety of reagents, most commonly as a silyl (B83357) ether. The choice of the specific silyl group, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), depends on the required stability throughout the synthetic sequence. numberanalytics.comutsouthwestern.edu For instance, a bulky protecting group like TIPS can offer greater steric hindrance, which can influence the stereoselectivity of subsequent reactions at nearby chiral centers. numberanalytics.com The introduction of these groups is typically achieved by reacting the alcohol with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole (B134444). utsouthwestern.edu

A key strategy in complex syntheses is orthogonal protection, which involves using multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.comnumberanalytics.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule. ulethbridge.ca In the context of this compound, one could protect the alcohol as a silyl ether (removable with a fluoride (B91410) source like TBAF) and the terminal alkyne with a silyl group like trimethylsilyl (B98337) (TMS), which can be cleaved under basic conditions or with fluoride. This orthogonal scheme permits selective derivatization at either the alcohol or the alkyne terminus.

The choice of a protecting group must be carefully considered in relation to all planned future reaction steps to ensure its stability. utsouthwestern.eduulethbridge.ca For example, if a subsequent step involves hydrogenation, a protecting group that is cleaved by hydrogenation, such as a benzyl (B1604629) ether, would be an inappropriate choice. ulethbridge.ca The efficiency of a synthesis is significantly enhanced by minimizing the number of protection and deprotection steps, which are often referred to as the "protecting group dance". ulethbridge.ca

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole | TBAF; Acetic Acid |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | TBAF; HF |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C |

| Tetrahydropyranyl Ether | THP | DHP, p-TsOH | Aqueous Acid |

Formation of Complex Molecular Architectures

Construction of Allenic Systems from Alkynols

The conversion of propargylic alcohols, a class of compounds to which this compound belongs, into allenes is a significant transformation in organic synthesis, providing access to these versatile, axially chiral motifs. researchgate.net Allenes are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents. researchgate.net

A prominent method for synthesizing chiral allenes from propargylic alcohols is the orthoester Claisen rearrangement. researchgate.netnih.gov For example, the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a pheromone component, were synthesized from the enantiomers of a related alkynol, 1-undecyn-3-ol (B3191335). researchgate.net This key step involved reacting the alkynol with triethyl orthoacetate to generate the chiral allenic system. researchgate.net Similarly, in the synthesis of vitamin D3 analogs, an orthoester-Claisen rearrangement of a propargylic alcohol successfully produced the desired (S)-allene as a single isomer. nih.gov

Another established route involves the SN2′ substitution of propargylic derivatives. Propargylic compounds can be converted into allenes via coupling reactions, such as those catalyzed by palladium. researchgate.net However, attempts to achieve enantiospecific coupling using optically active propargylic substrates have sometimes resulted in racemization of the allenic products. researchgate.net

Reduction of propargylic alcohol derivatives also provides a pathway to allenes. The reduction of mono-O-tetrahydropyranyl derivatives of butyne-1,4-diols with lithium aluminium hydride (LiAlH₄) yields α-allenic alcohols. researchgate.net This method relies on the reductive elimination of the tetrahydropyranyloxy group. researchgate.net More recently, zinc iodide has been used to catalyze the one-pot synthesis of trisubstituted allenes from terminal alkynes, ketones, and pyrrolidine, demonstrating the ongoing development of new methodologies for allene (B1206475) synthesis. acs.org

Table 2: Selected Methods for Synthesizing Allenes from Alkynol Precursors

| Method | Key Reagents | Precursor | Product | Reference |

| Orthoester Claisen Rearrangement | Triethyl orthoacetate, Acid | Propargylic Alcohol | Allenic Ester | researchgate.net, nih.gov |

| Reduction-Elimination | LiAlH₄ | THP-protected Alkynediol | Allenic Alcohol | researchgate.net |

| Palladium-catalyzed Coupling | Pd Catalyst, Terminal Alkyne | Propargylic Tosylate | Allene Diyne | researchgate.net |

| Zinc-catalyzed Allenylation | ZnI₂, Pyrrolidine, Ketone | Terminal Alkyne | Trisubstituted Allene | acs.org |

Synthesis of Macrocycles and Cyclic Derivatives

The bifunctional nature of this compound, with its terminal alkyne and secondary alcohol, makes it a valuable building block for the construction of macrocycles. Macrocyclic compounds are of significant interest due to their unique biological activities and applications in areas such as drug discovery and materials science. nih.gov

The synthesis of macrocycles often involves the strategic connection of two ends of a linear precursor molecule. In a molecule derived from this compound, the alcohol provides a nucleophilic handle for reactions such as esterification or etherification, while the terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Glaser or Sonogashira couplings.

For instance, a synthetic strategy towards macrocyclic lipids has utilized alkynol derivatives. rsc.org In one example, a precursor was synthesized from 1-O-benzyl-rac-glycerol and non-2-ynyl methanesulfonate, demonstrating the use of alkynes as linear components for building up the macrocycle backbone. rsc.org The final ring-closing step can be achieved through various methods, including ene-yne cross-coupling reactions. umn.edu

Multicomponent reactions (MCRs) offer an efficient pathway to complex macrocycles. nih.gov An Ugi or Passerini MCR can be employed as the final ring-closing step in a sequence that allows for versatile introduction of different linkers and substituents. nih.gov Another sophisticated approach is template synthesis, where a metal ion is used to organize the precursor fragments into a specific orientation that facilitates the final cyclization, a process often referred to as self-assembly. mdpi.com These advanced strategies could potentially be applied to precursors incorporating the this compound scaffold to generate diverse libraries of novel macrocycles. nih.govmdpi.com

Preparation of Functionalized Bisbenzimidazoles

The this compound scaffold can be incorporated into complex heterocyclic systems such as functionalized bisbenzimidazoles. These molecules are of interest for their potential applications in medicinal chemistry, including as selective inhibitors of bacterial enzymes. nih.gov The terminal alkyne group of the undecynol moiety serves as a versatile handle for further chemical modifications via "click chemistry". nih.govgoogle.com

The synthesis of these complex molecules typically follows a multi-step sequence. A key intermediate is an aldehyde functionalized with a long-chain alkyne tether. This can be prepared by reacting a suitable hydroxybenzaldehyde, such as p-hydroxybenzaldehyde, with an activated form of the alkynol. nih.gov A common method for this etherification is the Mitsunobu reaction, which uses reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to couple the alcohol (e.g., 10-undecyn-1-ol) with the phenolic hydroxyl group. nih.gov This reaction proceeds efficiently to yield the desired alkynyl-functionalized benzaldehyde. nih.gov

The final bisbenzimidazole core is constructed by the condensation of this aldehyde with a substituted benzene-1,2-diamine, such as 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine. nih.govgoogle.com This reaction is typically carried out in the presence of an oxidizing agent or a catalyst like sodium metabisulfite (B1197395) and is refluxed to drive the cyclization and formation of the two imidazole rings. nih.govgoogle.com This modular approach allows for the synthesis of a variety of bisbenzimidazoles with different alkyne linkers for further derivatization. nih.gov

Advanced Analytical and Spectroscopic Characterization of Undecynols

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-undecyn-4-ol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. Protons near electronegative atoms, such as the oxygen of the hydroxyl group, are deshielded and appear at a higher chemical shift (downfield). The proximity to the carbon-carbon triple bond also influences the chemical shifts of nearby protons. The expected chemical shifts for the protons in this compound are summarized in the table below. The multiplicity of each signal, determined by the number of neighboring protons, provides further structural information.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H on C1 (≡CH) | ~2.0 | Triplet (t) |

| H on C2 (-CH₂-C≡) | ~2.2 | Doublet of Triplets (dt) |

| H on C4 (CH-OH) | ~3.6-3.8 | Multiplet (m) |

| H on C5 (-CH₂-) | ~1.5 | Multiplet (m) |

| H on C6-C10 (-(CH₂)₅-) | ~1.3-1.4 | Multiplet (m) |

| H on C11 (-CH₃) | ~0.9 | Triplet (t) |

| OH | Variable | Singlet (s) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each non-equivalent carbon atom produces a single peak, and the chemical shift is indicative of its bonding environment. Carbons involved in the triple bond (alkynyl carbons) have characteristic chemical shifts, as does the carbon atom bonded to the hydroxyl group. The approximate chemical shifts for the carbon atoms in this compound are presented in the following table. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. pressbooks.pub

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (≡CH) | ~68 |

| C2 (-C≡) | ~84 |

| C3 (-CH₂-C≡) | ~28 |

| C4 (CH-OH) | ~62 |

| C5 (-CH₂-) | ~38 |

| C6 (-CH₂-) | ~25 |

| C7 (-CH₂-) | ~29 |

| C8 (-CH₂-) | ~32 |

| C9 (-CH₂-) | ~23 |

| C10 (-CH₂-) | ~23 |

| C11 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For this compound, the key characteristic absorption bands are due to the O-H, C-H, C≡C, and C-O bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group, with the broadening resulting from hydrogen bonding. specac.com A sharp, weak absorption around 2100-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch. The C-H stretch of the terminal alkyne (≡C-H) is expected to appear as a sharp peak around 3300 cm⁻¹. specac.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| ≡C-H (alkyne) | Stretching | ~3300 (sharp) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C≡C (alkyne) | Stretching | 2100 - 2260 (weak) |

| C-O (alcohol) | Stretching | 1050 - 1260 |

Mass Spectrometry (MS): HRMS, MALDI-TOF, GC-MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₁H₂₀O), the calculated exact mass is 168.1514 u. Experimental HRMS data for a compound with this formula found a mass of 168.1513 u, confirming the elemental composition. wiley-vch.dersc.orgscispace.comcore.ac.uk

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique particularly useful for the analysis of large biomolecules, but it has also been adapted for small molecules. acs.orgmdpi.comresearchgate.netacs.orgnih.gov In the context of undecynols, MALDI-TOF could be employed for rapid molecular weight determination. The sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. For small molecules like this compound, novel matrices such as graphene have been explored to minimize interference from matrix-related peaks in the low mass range. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions that provide structural information.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Natural Product Profiling

GC-MS is widely used for the analysis of volatile and semi-volatile compounds in complex mixtures, such as essential oils from plants. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net In several studies, undecynol derivatives have been identified as components of natural extracts. For instance, 10-undecyn-1-ol (B139984) has been identified in the extracts of Colchicum autumnale and torch ginger inflorescence. escholarship.orgpg.edu.pl The NIST WebBook database lists a Kovats retention index of 1107 for this compound on a non-polar DB-1 column, which is a key parameter for its identification in a complex chromatogram. rochester.edu The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of reference standards or with entries in spectral libraries like the NIST database. pressbooks.pub

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental technique for the purification and isolation of compounds on a preparative scale. escholarship.orgrochester.edursc.orgacs.orgbiotage.com For the purification of moderately polar compounds like this compound, flash column chromatography using silica (B1680970) gel as the stationary phase is a common choice. escholarship.orgrochester.edursc.orgacs.orgbiotage.comrsc.org The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is often employed. escholarship.orgrsc.orgrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). For alkynol compounds, which can be sensitive, care must be taken to choose appropriate conditions to avoid degradation on the silica gel. rochester.edu

Chemometric Approaches in Undecynol Analysis

Chemometrics employs mathematical and statistical methods to extract maximal information from multivariate chemical data. ijpsjournal.comresearchgate.net In the analysis of undecynols, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can generate large, complex datasets. nih.govmdpi.com Chemometric analysis provides powerful tools for interpreting this data, enabling pattern recognition, classification, and the development of predictive models for quantitative analysis. tandfonline.comspectroscopyonline.com

Commonly applied chemometric procedures include Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR). nih.gov PCA is an exploratory data analysis technique used to reduce the dimensionality of large datasets while retaining most of the original variance. mdpi.com For instance, when analyzing a series of undecynol samples by GC-MS, PCA can visualize the relationships between samples, potentially discriminating them based on origin, purity, or reaction conditions by identifying the volatile compounds that serve as key markers. nih.gov

MCR is a powerful method for resolving pure component spectra from mixed signals. nih.gov This is particularly useful in NMR or IR analysis of undecynol samples that may contain isomers (e.g., 1-undecyn-3-ol), starting materials, or byproducts. By mathematically separating the spectral contributions of each component, MCR can facilitate their individual identification and quantification without the need for complete physical separation. nih.gov

The application of chemometrics to spectroscopic data for undecynols can be illustrated with a hypothetical dataset from a GC-MS analysis aimed at differentiating samples.

Interactive Table 1: Hypothetical GC-MS Peak Area Data for Chemometric Analysis of Undecynol Samples

| Sample ID | This compound | Heptanal | 1-Octen-3-ol | Nonanal | Undecane |

| Sample A | 15,430 | 120 | 55 | 80 | 30 |

| Sample B | 16,100 | 115 | 60 | 75 | 25 |

| Sample C | 12,500 | 450 | 210 | 350 | 150 |

| Sample D | 12,850 | 435 | 200 | 365 | 145 |

By applying PCA to such a data matrix, one could generate a scores plot that visually clusters the samples, likely grouping Samples A and B separately from C and D, indicating a difference in their chemical profiles that can be traced back to the concentrations of the various volatile compounds.

Quantitative Analytical Methods (e.g., Conductometric Titration)

While spectroscopic methods are excellent for identification, quantitative analysis often requires other techniques. Conductometric titration is a highly sensitive method applicable to the analysis of weak acids and bases, making it suitable for quantifying alcohols like this compound, which possess weakly acidic protons. vixra.orgtau.ac.il

The principle of conductometric titration relies on monitoring the change in electrical conductivity of a solution as a titrant is added. tau.ac.il The equivalence point is determined graphically as the intersection of two lines with different slopes, corresponding to the conductivity changes before and after the analyte has been completely consumed. tau.ac.il

Due to the very weak acidity of alcohols (pKa values typically in the range of 16-19), their titration in aqueous solution is not feasible. However, in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the acidic properties of alcohols are enhanced, allowing for successful titration. acs.org A common and effective titrant for this purpose is dimsylsodium (the sodium salt of methylsulfinyl carbanion), a very strong base prepared from sodium hydride and DMSO. acs.org

The titration reaction for this compound would proceed as follows:

CH₃(CH₂)₆CH(OH)CH₂C≡CH + CH₃S(O)CH₂⁻Na⁺ → CH₃(CH₂)₆CH(O⁻Na⁺)CH₂C≡CH + CH₃S(O)CH₃

Interactive Table 2: Hypothetical Data for Conductometric Titration of this compound

| Volume of Dimsylsodium Added (mL) | Measured Conductance (µS) |

| 0.0 | 5.2 |

| 1.0 | 6.8 |

| 2.0 | 8.5 |

| 3.0 | 10.1 |

| 4.0 | 11.9 |

| 5.0 (Equivalence Point) | 13.5 |

| 6.0 | 25.0 |

| 7.0 | 38.5 |

| 8.0 | 52.0 |

This method is particularly advantageous for analyzing colored or very dilute solutions where traditional indicator-based or potentiometric titrations may fail. tau.ac.il

Natural Occurrence and Biogenesis of Undecynols

Isolation and Identification from Botanical Sources

The identification of undecynols, particularly 10-undecyn-1-ol (B139984), in various plant species underscores the diversity of secondary metabolites within the plant kingdom. Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have been instrumental in detecting and quantifying these compounds in essential oils and various plant extracts.

Viola odorata L., commonly known as sweet violet, is a species in the Violaceae family. The essential oil derived from this plant is valued for its aromatic properties. Chemical analysis of Viola odorata oil has revealed a complex mixture of volatile compounds. Notably, studies have identified 10-undecyn-1-ol as a significant constituent of the oil. In one analysis, 10-undecyn-1-ol was found to be one of the main components, constituting 14.43% to 16.79% of the oil. ijpjournal.comresearchgate.netresearchgate.netjournalcmpr.com The presence of this compound contributes to the unique chemical profile of violet oil.

Table 1: Major Chemical Constituents of Viola odorata Oil

| Compound | Percentage (%) |

| Pentane 2, 3, 4-Trimethyl | 45.00 |

| n-Hexadecanoic acid | 28.85 |

| 10-Undecyn-1-ol | 14.43 |

| Pentadecanoic acid | 8.14 |

Data sourced from a GC-MS analysis of Viola odorata oil. ijpjournal.com

Avocado pear (Persea americana) is a fruit-bearing tree in the Lauraceae family. While the pulp is the primary part consumed, the seed also contains oil with a distinct chemical composition. Extensive research on the fatty acid profile of avocado seed oil has identified a predominance of common saturated and unsaturated fatty acids, such as palmitic, oleic, and linoleic acids. ejfood.orgccsenet.org However, based on available scientific literature, the presence of 10-undecyn-1-ol has not been reported in avocado pear seed oil. The focus of analyses has been on the more abundant fatty acids and other bioactive compounds like phenols and flavonoids. ejfood.org

The genus Lepidagathis belongs to the Acanthaceae family and encompasses a variety of plant species. In a study focusing on the phytochemical composition of Lepidagathis sabui, an endemic species from India, various extracts of the stem were analyzed. researchgate.net A GC-MS analysis of the acetone (B3395972) extract of the stem of Lepidagathis sabui led to the identification of 25 distinct components. Among these, 10-undecyn-1-ol was detected, accounting for 9.54% of the total composition of the extract. researchgate.net This discovery points to the occurrence of acetylenic compounds in the Lepidagathis genus.

Table 2: Major Components of the Acetone Extract of Lepidagathis sabui Stem

| Compound | Percentage (%) |

| Cyclopentaneundecanoic acid | 29.60 |

| 1,6-Octadiene,3,7-dimethyl- | 17.17 |

| 10-Undecyn-1-ol | 9.54 |

| 3-Hydroxy-4-methoxybenzoic acid | 6.79 |

Data from GC-MS analysis of the acetone extract of Lepidagathis sabui stem. researchgate.net

Natural Occurrence in Other Complex Matrices (e.g., Crude Oil)

Crude oil is a complex mixture of hydrocarbons and other organic compounds, formed from the remains of ancient organisms over millions of years. Its composition is primarily determined by the biological source material and the geological conditions of its formation. While crude oil is rich in a vast array of saturated and aromatic hydrocarbons, the presence of short-chain acetylenic alcohols like undecynols has not been specifically reported in the available literature. Geochemical analysis of crude oil often focuses on biomarkers such as hopanoids and steranes, which are complex molecules that provide information about the oil's origin and thermal maturity. leco.co.jpnih.govjofamericanscience.orgmdpi.com These biomarkers are molecular fossils that are resistant to degradation. leco.co.jp The search for specific acetylenic compounds as biomarkers is not a common practice in petroleum forensics.

Proposed Biogenetic Pathways for Undecynol Formation in Organisms

The biosynthesis of undecynols in organisms is believed to follow a pathway that involves modifications of fatty acid metabolism. Although the precise pathway for 10-undecyn-1-ol has not been fully elucidated, a plausible route can be proposed based on known biochemical reactions in plants.

The process likely begins with the de novo synthesis of fatty acids in the plastids. nih.gov This process involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl chain, catalyzed by the fatty acid synthase (FAS) complex. nih.gov For the formation of an 11-carbon chain, it is hypothesized that an intermediate in the fatty acid synthesis pathway, likely a C10 or C12 acyl-ACP, undergoes specific enzymatic modifications.

The key step in the formation of the acetylenic bond is catalyzed by a class of enzymes known as desaturase-like enzymes. These enzymes are related to the fatty acid desaturases that introduce double bonds into fatty acid chains. It is proposed that a specific desaturase acts on a precursor fatty acid to introduce a double bond, which is then further oxidized to form a triple bond. This process is analogous to the formation of other acetylenic fatty acids in plants.

Once the 11-carbon acetylenic fatty acid (10-undecynoic acid) is synthesized, the terminal carboxylic acid group is reduced to a primary alcohol. This reduction is carried out by fatty acyl-CoA reductases (FARs) or fatty acyl-ACP reductases. nih.govslu.se These enzymes catalyze the NADPH-dependent reduction of the activated fatty acid (either as a CoA thioester or an ACP thioester) to the corresponding alcohol, 10-undecyn-1-ol. nih.govslu.se

Biological Activities and Mechanistic Investigations of Undecynols Preclinical/in Vitro/non Human in Vivo

Antimicrobial Efficacy

Undecynols have demonstrated notable efficacy against a variety of microbial pathogens, including fungi and bacteria. The unique structural features of these acetylenic alcohols, particularly the combination of a terminal alkyne and a hydroxyl group along a carbon chain, are believed to contribute to their antimicrobial actions.

Studies have highlighted the antifungal potential of undecynol isomers, specifically 10-undecyn-1-ol (B139984), against significant plant pathogens like Rosellinia necatrix, the fungus responsible for white root rot disease in numerous woody plants. In vitro evaluations have confirmed that 10-undecyn-1-ol can inhibit the growth of this fungus. researchgate.net

The effectiveness of 10-undecyn-1-ol is linked to its ability to reduce both the area covered by fungal mycelia and its corresponding growth rate. nih.gov Research has also shown that the antifungal activity of 10-undecyn-1-ol can be significantly improved through inclusion complexation with cyclodextrin derivatives, such as randomly methylated β-cyclodextrin (RM-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov These cyclodextrins enhance the aqueous solubility and, consequently, the bioavailability of the compound, leading to a more pronounced reduction in fungal growth. nih.gov This suggests a potential for developing more effective and environmentally considerate fungicides to manage R. necatrix. nih.gov

| Compound/Complex | Observed Effect on R. necatrix | Reference |

|---|---|---|

| 10-Undecyn-1-ol | Inhibition of mycelial growth. | researchgate.net |

| 10-Undecyn-1-ol with RM-β-CD | Appreciable improvement in antifungal activity; reduction in mycelium-covered area and growth rate constant. More effective than HP-β-CD complex. | nih.gov |

| 10-Undecyn-1-ol with HP-β-CD | Appreciable improvement in antifungal activity; reduction in mycelium-covered area and growth rate constant. | nih.gov |

The antibacterial properties of undecynols have also been documented. 10-Undecyn-1-ol has been identified as a constituent in the essential oil of Viola odorata Linn, which has shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The oil containing 16.79% 10-undecyn-1-ol demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.031 g/ml against both tested bacterial strains. researchgate.net While this indicates the potential of the compound, the activity is attributed to the entire essential oil mixture.

Studies on related long-chain fatty alcohols have shown that their antibacterial activity against S. aureus can vary with the length of the aliphatic carbon chain. researchgate.net Specifically, 1-nonanol, 1-decanol, and 1-undecanol exhibit bactericidal and membrane-damaging activity. researchgate.net

| Source | Bacterial Strain | MIC of Oil (g/ml) | MBC of Oil (g/ml) | Reference |

|---|---|---|---|---|

| Viola odorata Linn Oil (containing 16.79% 10-undecyn-1-ol) | Escherichia coli O157:H7 | 0.031 | 0.031 | researchgate.net |

| Staphylococcus aureus | 0.031 | 0.031 | researchgate.net |

Interactions with Cellular and Molecular Targets

The antimicrobial effects of undecynols and their derivatives are rooted in their interactions with essential cellular and molecular machinery within microorganisms.

A key molecular target for undecynol-derived compounds is bacterial DNA topoisomerase I. This enzyme is crucial for regulating DNA topology during replication, making it an attractive target for antibacterial agents. Research has shown that bisbenzimidazoles containing a terminal alkyne—structural features present in undecynols—are effective and selective inhibitors of E. coli topoisomerase I. nih.gov

These alkynyl-bisbenzimidazoles exhibit significantly better inhibition of E. coli topoisomerase I than their parent compounds, with IC50 values in the low micromolar range. researchgate.netnih.govnih.gov It is hypothesized that the alkynyl linkers interact with the enzyme, potentially stabilizing the cleavable complex formed between the enzyme and DNA. nih.gov This selective inhibition, which does not affect human topoisomerases or bacterial DNA gyrase, underscores the potential for developing targeted antibacterial therapies based on this mechanism. nih.gov

| Compound | Description | IC50 against E. coli Topo I (μM) | Reference |

|---|---|---|---|

| DPA151 | Hoechst 33258 derivative with terminal alkyne | 5.50 ± 0.50 | nih.gov |

| DPA152 | Hoechst 33258 derivative with terminal alkyne | 6.63 ± 0.75 | nih.gov |

| DPA153 | Hoechst 33258 derivative with terminal alkyne | 2.47 ± 0.06 | nih.gov |

| DPA154 | Hoechst 33258 derivative with terminal alkyne | 4.60 ± 0.20 | nih.gov |

Beyond topoisomerases, the functional groups of undecynols suggest potential interactions with other enzyme systems. For instance, long-chain fatty alcohols are known inhibitors of pancreatic lipase (B570770), an enzyme involved in fat digestion. nih.gov The inhibitory action of these alcohols is significantly stronger than that of hydrocarbons, suggesting that the hydroxyl group plays a key role in the interaction. nih.gov The mechanism is thought to involve the partitioning of the alcohol from the lipid phase to the oil-water interface where the enzyme is active. nih.gov

While direct studies on 1-Undecyn-4-ol are limited, the established inhibitory effects of similar long-chain alcohols on lipases suggest that undecynols could modulate the activity of various esterases and hydrolases. The presence of the alkyne group could further influence these interactions, potentially through specific binding within hydrophobic pockets of enzyme active sites or through covalent modification, although the latter is less common for simple alkynes.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of antimicrobial compounds like undecynols is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies of related fatty alcohols and their derivatives provide insights into the key features governing their efficacy.

For fatty alcohols, the length of the alkyl chain is a critical determinant of antimicrobial activity. dtic.mil Studies have shown that bioactivity often increases with chain length up to a certain point, after which a decrease in solubility can lead to reduced efficacy. dtic.mil For instance, against S. aureus, 1-dodecanol (a 12-carbon alcohol) and 1-tridecanol (a 13-carbon alcohol) demonstrated the highest antibacterial activity among a series of tested long-chain alcohols. researchgate.net

The lipophilic character of the molecule is another primary factor. A higher lipophilicity, often quantified by the octanol-water partition coefficient (log P), generally enhances the ability of a compound to permeate bacterial cell membranes, which is a crucial step in exerting its antimicrobial effect. dtic.mil

In the context of undecynols, the position of the hydroxyl group and the terminal alkyne are expected to be significant. The hydroxyl group contributes to the molecule's polarity and potential for hydrogen bonding, which can be crucial for interacting with enzyme active sites. dtic.mil The terminal alkyne group provides a region of high electron density and a linear, rigid structure that can influence binding to molecular targets. The specific position of the hydroxyl group, as in this compound versus 10-undecyn-1-ol, would alter the molecule's polarity, shape, and ability to interact with specific residues in a binding pocket, thereby influencing its biological activity profile.

Synergistic Effects in Natural Extracts

Synergistic interactions within natural extracts can manifest through various mechanisms. These include the ability of different compounds to affect multiple targets, enhance the bioavailability of one another, or neutralize potential adverse effects. Plant extracts are complex mixtures of compounds such as alkaloids, flavonoids, phenols, and terpenes, which can act in concert to produce a greater effect than the sum of their individual actions. For instance, some compounds may facilitate the transport of others across cell membranes, while others might inhibit metabolic pathways that would otherwise deactivate the primary active constituent.

General studies on various plant extracts have consistently demonstrated the potentiation of antimicrobial or anticancer effects when multiple components are present. For example, essential oils and phenolic extracts from different plant species have shown synergistic antimicrobial activities when combined. These interactions can lead to a broader spectrum of activity or a reduction in the concentrations of individual components needed for a therapeutic effect, which can, in turn, minimize potential toxicity. The exploration of synergistic effects remains a crucial area of research for understanding the full therapeutic potential of natural products and their constituents.

Applications in Materials Science and Engineering

Surface Functionalization and Interface Engineering

The ability to precisely control the chemical and physical properties of surfaces is paramount in developing advanced materials. 10-Undecyn-1-ol (B139984) serves as a versatile molecular tool for engineering interfaces, primarily through the distinct reactivity of its two functional groups: the terminal alkyne (—C≡CH) and the primary alcohol (—OH).

Grafting of 10-Undecyn-1-ol onto Nanocellulose for Surface Polarity Modification

Nanocellulose, derived from the most abundant biopolymer on Earth, is a material of significant interest due to its exceptional mechanical properties, high surface area, and renewability. However, its inherent hydrophilicity, owing to the abundance of surface hydroxyl groups, can limit its compatibility with nonpolar materials, such as many common polymers.

Chemical surface modification is a key strategy to tune the surface polarity of nanocellulose. The hydroxyl groups on the nanocellulose surface can be chemically altered to introduce new functionalities. One established method is to modify these groups to bear azide (B81097) functionalities. Subsequently, a molecule like 10-undecyn-1-ol can be covalently attached to the surface via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, forming a stable triazole linkage.

By grafting the long, 11-carbon chain of 10-undecyn-1-ol onto the nanocellulose surface, the material's surface energy is significantly altered. The hydrophilic nature of the original nanocellulose is replaced by the hydrophobic character of the undecyl chain, improving its dispersibility in organic solvents and compatibility with hydrophobic polymer matrices for the creation of advanced biocomposites.

Fabrication of Self-Assembled Monolayers (SAMs) with Alkyne Functionality

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale. While alkanethiols on gold are the most studied SAM system, terminal alkynes have emerged as a robust alternative for forming stable, well-ordered monolayers on gold surfaces.

10-undecyn-1-ol is an ideal candidate for forming such SAMs. The terminal alkyne group serves as the anchor, forming a strong covalent bond with the gold substrate. The long alkyl chain facilitates dense packing and ordering of the molecules through van der Waals interactions, leading to a robust and well-defined monolayer. The molecule's orientation results in the hydroxyl (—OH) groups being exposed at the monolayer's outer surface. This creates a hydrophilic surface whose wettability and chemical reactivity can be precisely controlled.

The properties of these alkyne-based SAMs are comparable to their alkanethiol counterparts in terms of packing density and molecular orientation. The strength of the alkyne-gold bond offers excellent stability, making these SAMs suitable for applications in biosensing, electronics, and as platforms for further chemical functionalization.

| Property | Description | Significance for 10-Undecyn-1-ol SAMs |

| Anchor Group | Terminal Alkyne (—C≡CH) | Forms a strong, stable covalent bond with gold (Au) substrates. |

| Backbone | (CH₂)₉ | Long alkyl chain promotes dense packing and molecular order via van der Waals forces. |

| Terminal Group | Hydroxyl (—OH) | Exposed at the SAM surface, imparting hydrophilic properties and providing a site for further reactions. |

| Stability | High | The alkyne-gold bond contributes to high thermal and chemical stability of the monolayer. |

Polymer Chemistry and Advanced Composites

In polymer science, monomers with multiple, distinctly reactive functional groups are highly sought after for creating complex macromolecular architectures. While the alkene analogue, 10-undecen-1-ol (B85765), is well-documented in metallocene-catalyzed and carbonylative polymerizations, the alkyne functionality of 10-undecyn-1-ol offers different pathways for polymer synthesis.

The terminal alkyne can participate in various polymerization reactions, such as cyclotrimerization or polymerization via metal-catalyzed processes, to create polymers with alkyne units in the backbone or as pendant groups. The primary alcohol group can be used for step-growth polymerizations, such as the synthesis of polyesters or polyurethanes.

Integration into Electronic and Photonic Devices

The precise molecular structure of 10-undecyn-1-ol makes it a candidate for use in the fabrication of organic electronic and photonic devices, where molecular-level control of interfaces is crucial for device performance and stability.

Fullerene-Undecynol Conjugates in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable progress in photovoltaic efficiency. However, challenges related to stability and interfacial charge recombination remain. Fullerene derivatives, such as PCBM ( cnr.itcnr.it-phenyl-C₆₁-butyric acid methyl ester), are commonly used as electron transport layers (ETLs) in PSCs due to their excellent electron-accepting and transporting properties.

Functionalizing the fullerene cage (C₆₀) allows for the fine-tuning of its physical and electronic properties. Creating a conjugate of fullerene with 10-undecyn-1-ol can offer several advantages. The synthesis can be achieved by first creating an azido-functionalized fullerene, which then readily reacts with the terminal alkyne of 10-undecyn-1-ol via the CuAAC click reaction.

The resulting fullerene-undecynol conjugate would possess unique characteristics beneficial for PSCs:

Improved Solubility: The long alkyl chain enhances solubility in the organic solvents used for device fabrication, potentially leading to more uniform and higher-quality thin films.

Enhanced Interfacial Contact: The flexible chain can improve the physical contact between the perovskite absorber layer and the electron transport layer, facilitating more efficient electron extraction.

Morphology Control: The presence of the bulky, functionalized fullerene can influence the crystallization of the perovskite film, leading to improved morphology and, consequently, better device performance and stability.

Computational and Theoretical Studies on Undecynols

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. northwestern.edu From the electronic structure, a wide range of molecular properties and reactivity descriptors can be derived. These calculations solve the Schrödinger equation for a given molecule, providing information about orbital energies, electron distribution, and molecular geometry. northwestern.eduarxiv.orgarxiv.org

Key areas of investigation for 1-undecyn-4-ol include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron Distribution Analysis: Calculating properties such as molecular electrostatic potential (MEP), atomic charges, and dipole moments to identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Description |

| Total Energy | -502.34 Hartree | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -6.78 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.23 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.01 eV | An indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment. nih.gov

For this compound, MD simulations can be used to investigate its behavior in different solvents, its tendency to aggregate, and its interactions with other molecules, such as biological macromolecules. These simulations can reveal how the molecule's flexible alkyl chain and its polar functional groups influence its intermolecular interactions.

Key applications of MD simulations for this compound include:

Solvation Studies: Simulating this compound in various solvents (e.g., water, ethanol, non-polar solvents) to understand its solubility and the structure of the surrounding solvent molecules.

Aggregation Behavior: Investigating the tendency of this compound molecules to form clusters or micelles in solution through hydrophobic and hydrogen-bonding interactions.

Interactions with Biomolecules: Simulating the interaction of this compound with proteins or lipid membranes to understand its potential biological activity and mechanisms of action.

Illustrative Data Table: Simulated Intermolecular Interaction Energies for this compound

| Interaction Type | Solvent | Interaction Energy (kJ/mol) (Hypothetical) | Description |

| Hydrogen Bonding | Water | -25.4 | The strength of hydrogen bonds between the hydroxyl group of this compound and water molecules. |

| Van der Waals | Hexane | -42.8 | The strength of non-polar interactions between the alkyl chain of this compound and hexane molecules. |

| Self-Aggregation | Water | -15.2 | The energy stabilization upon the formation of a dimer of this compound in an aqueous environment. |

Conformation Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netsemanticscholar.org For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting its physical properties and biological activity.

Computational methods can be used to systematically explore the conformational landscape of this compound, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

Key aspects of conformational analysis for this compound include:

Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles in the molecule and calculating the corresponding energy to map out the conformational energy landscape.

Identification of Stable Conformers: Locating the energy minima on the PES to identify the most stable conformations of the molecule.

Stereochemical Analysis: As this compound contains a chiral center at the C4 position, computational methods can be used to study the conformational preferences of its different stereoisomers (R and S).

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) | Population (%) (Hypothetical) |

| 1 | 60° (gauche) | 0.5 | 25 |

| 2 | 180° (anti) | 0.0 | 50 |

| 3 | -60° (gauche) | 0.5 | 25 |

In Silico Screening for Bioactivity Prediction

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search for and identify chemical structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com These methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule. mdpi.com

For this compound, in silico screening can be used to predict its potential biological activities and to assess its drug-likeness. This can help to guide further experimental investigations.

Key in silico approaches for this compound include:

Molecular Docking: Predicting the preferred orientation of this compound when bound to a target protein to estimate the strength of the interaction.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups in this compound that may be responsible for a particular biological activity.

ADMET Prediction: Using computational models to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Illustrative Data Table: Predicted Bioactivity and ADMET Properties of this compound

| Parameter | Predicted Value (Hypothetical) | Interpretation |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. |

| Predicted Target | Cyclooxygenase-2 (COX-2) | May possess anti-inflammatory properties. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Blood-Brain Barrier Permeation | High | The molecule is predicted to cross the blood-brain barrier. |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetylenic alcohols, such as 1-Undecyn-4-ol, often relies on methods like the Favorskii reaction, which may involve strong bases (e.g., potassium hydroxide, sodium amide) and organic polar solvents. econferencezone.org While effective, these methods can present environmental and safety challenges. Future research must prioritize the development of greener, more sustainable synthetic pathways.

Key areas of focus include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and waste. rjpbr.comnih.gov Research into enzymes like transketolase, which can facilitate asymmetric carbon-carbon bond formation, could lead to enantiomerically pure synthesis of this compound. ucl.ac.uk Chemoenzymatic approaches, which combine the advantages of biocatalysis with modern synthetic methods, represent a promising avenue for creating complex molecules efficiently. rjpbr.comkcl.ac.uk

Green Catalytic Systems: The exploration of recyclable catalysts, such as those supported on polysiloxanes, silica (B1680970), or graphitic carbon, can minimize waste and improve process efficiency. mdpi.com The use of alternative and environmentally benign reaction media, like water or ionic liquids, aligns with the principles of green chemistry. nih.govmdpi.com

| Approach | Key Features | Advantages | Future Research Direction for this compound |

|---|---|---|---|

| Traditional (e.g., Favorskii Reaction) | Uses strong bases (KOH, NaNH₂) in polar organic solvents. econferencezone.org | Established and effective for alkyne addition to carbonyls. | Optimization to reduce hazardous reagents and solvent waste. |

| Biocatalysis | Employs enzymes (e.g., hydrolases, transferases) as catalysts. nih.gov | High stereo- and regioselectivity; mild reaction conditions (temperature, pressure); biodegradable catalysts. nih.gov | Screening and engineering of enzymes for the specific synthesis of this compound from bio-based precursors. |

| Green Catalysis | Utilizes recyclable heterogeneous catalysts and green solvents (e.g., water). mdpi.commdpi.com | Reduced environmental impact, catalyst reusability, lower energy consumption. rsc.orgrsc.org | Development of a solid-supported catalyst for the continuous-flow synthesis of this compound. |

Exploration of Undecynol-Based Scaffolds for New Functional Materials

The bifunctional nature of this compound makes it an excellent building block for novel functional materials. The terminal alkyne group is particularly valuable due to its ability to participate in highly efficient and specific reactions.

Future research should investigate:

Polymer Synthesis: The alkyne and hydroxyl groups can be used as points for polymerization. For instance, alkyne-functionalized polyesters can be synthesized via melt polycondensation and subsequently cross-linked using thiol-yne click chemistry to create soft, degradable elastomers with mechanical properties suitable for biomedical applications. acs.org

Surface Functionalization: Alkynes are effective for the surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs). nih.govacs.org This process is rapid and can be conducted in complex biological media, opening avenues for developing this compound-coated nanomaterials for applications in chemical sensing, diagnostics, and therapeutics. nih.govacs.org The small size and relative inertness of the alkyne group make it a promising alternative to traditional thiol-based functionalization. nih.gov

Self-Assembling Systems: The amphiphilic character that can be imparted to this compound derivatives could be exploited to create micelles, vesicles, or other self-assembled structures for applications in drug delivery or nanotechnology.

Deeper Elucidation of Biological Mechanisms of Action